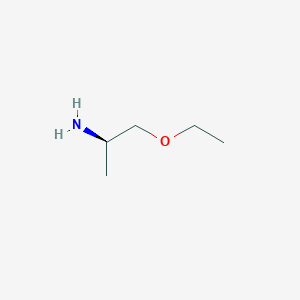
2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride is a chemical compound with the molecular formula C10H12F2N2O·2HCl. It is a derivative of phenol, where the phenol ring is substituted with two fluorine atoms at the 2 and 6 positions and a piperazine group at the 4 position. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorophenol.
Substitution Reaction: The 2,6-difluorophenol undergoes a nucleophilic aromatic substitution reaction with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Formation of Dihydrochloride Salt: Finally, the purified compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluoro-4-(methylpiperazin-1-yl)phenol
- 2,6-Difluoro-4-(ethylpiperazin-1-yl)phenol
- 2,6-Difluoro-4-(benzylpiperazin-1-yl)phenol
Comparison
Compared to its analogs, 2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine group at the 4 position and the fluorine atoms at the 2 and 6 positions contribute to its enhanced stability, reactivity, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H14Cl2F2N2O |
|---|---|
Poids moléculaire |
287.13 g/mol |
Nom IUPAC |
2,6-difluoro-4-piperazin-1-ylphenol;dihydrochloride |
InChI |
InChI=1S/C10H12F2N2O.2ClH/c11-8-5-7(6-9(12)10(8)15)14-3-1-13-2-4-14;;/h5-6,13,15H,1-4H2;2*1H |
Clé InChI |
MMQWUIWNGCREKY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=C(C(=C2)F)O)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


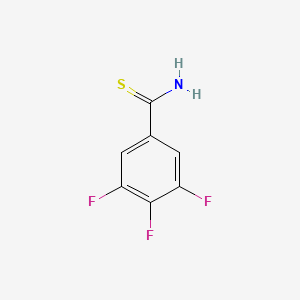



![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
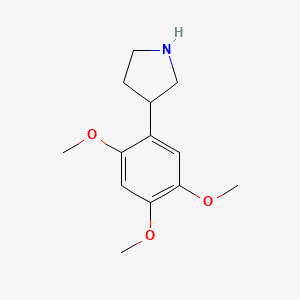
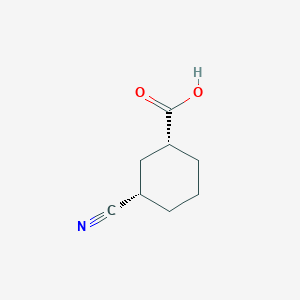

![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/no-structure.png)
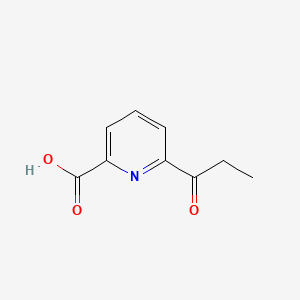
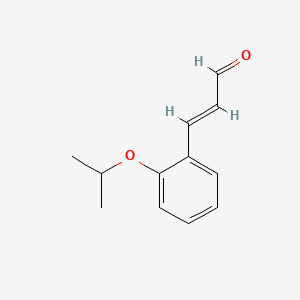
![Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
